molecular formula C11H12FNO2 B13260783 5-(4-Fluorophenyl)pyrrolidine-2-carboxylic acid

5-(4-Fluorophenyl)pyrrolidine-2-carboxylic acid

Cat. No.: B13260783
M. Wt: 209.22 g/mol
InChI Key: VNTUHAMPWLTFSJ-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)pyrrolidine-2-carboxylic acid is a chemical compound that features a pyrrolidine ring substituted with a 4-fluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)pyrrolidine-2-carboxylic acid typically involves the reaction of 4-fluorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation techniques can also be employed to achieve efficient reduction of the intermediate Schiff base.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under basic conditions.

Major Products Formed

    Oxidation: Carboxylate salts.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Fluorophenyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Fluorophenyl)pyridine-2-carboxylic acid
  • 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid
  • 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid

Uniqueness

5-(4-Fluorophenyl)pyrrolidine-2-carboxylic acid is unique due to its pyrrolidine ring structure, which imparts specific stereochemical properties and biological activities. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H12FNO2/c12-8-3-1-7(2-4-8)9-5-6-10(13-9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15)

InChI Key

VNTUHAMPWLTFSJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1C2=CC=C(C=C2)F)C(=O)O

Origin of Product

United States

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